molecular formula C33H50N4O8 B12361945 PSMA binder-2

PSMA binder-2

Cat. No.: B12361945
M. Wt: 630.8 g/mol
InChI Key: DDFZDEHXJMCRNU-DQEYMECFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prostate-specific membrane antigen binder-2 is a ligand for prostate-specific membrane antigen, a transmembrane glycoprotein highly expressed in prostate cancer cells. This compound is used in the synthesis of Ac-PSMA-trillium, a prostate-specific membrane antigen-targeting compound with improved binding properties and pharmacokinetic characteristics .

Preparation Methods

The synthesis of prostate-specific membrane antigen binder-2 involves solid-phase peptide synthesis (SPPS) techniques. The linker design is based on 2-naphthyl-L-alanine-tranexamic acid, similar to the linker structure of prostate-specific membrane antigen-617 . The synthetic route includes the following steps:

Chemical Reactions Analysis

Prostate-specific membrane antigen binder-2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are modified prostate-specific membrane antigen ligands with improved binding and pharmacokinetic properties .

Scientific Research Applications

Prostate-specific membrane antigen binder-2 has a wide range of scientific research applications:

Comparison with Similar Compounds

Prostate-specific membrane antigen binder-2 is compared with other prostate-specific membrane antigen-targeting compounds such as:

Prostate-specific membrane antigen binder-2 is unique due to its improved binding properties and pharmacokinetic characteristics, making it a suitable candidate for the synthesis of Ac-PSMA-trillium .

Properties

Molecular Formula

C33H50N4O8

Molecular Weight

630.8 g/mol

IUPAC Name

ditert-butyl (2S)-2-[[(2S)-6-[(3-ethynylphenyl)carbamoylamino]-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate

InChI

InChI=1S/C33H50N4O8/c1-11-22-15-14-16-23(21-22)35-29(41)34-20-13-12-17-24(27(39)44-32(5,6)7)36-30(42)37-25(28(40)45-33(8,9)10)18-19-26(38)43-31(2,3)4/h1,14-16,21,24-25H,12-13,17-20H2,2-10H3,(H2,34,35,41)(H2,36,37,42)/t24-,25-/m0/s1

InChI Key

DDFZDEHXJMCRNU-DQEYMECFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCNC(=O)NC1=CC=CC(=C1)C#C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)NC1=CC=CC(=C1)C#C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.